4-Benzyl-1-(4-nitrophenyl)piperidine
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Overview
Description
4-Benzyl-1-(4-nitrophenyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom and a nitrophenyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-nitrophenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the reaction of a boronic acid derivative of 4-nitrophenyl with a benzyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and nitrophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of 4-Benzyl-1-(4-aminophenyl)piperidine
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Benzyl-1-(4-nitrophenyl)piperidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and activate specific transporters and receptors in the brain. Additionally, it functions as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of monoamines, thereby increasing their levels in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with similar structure but without the nitrophenyl group. It acts as a monoamine releasing agent and MAOI.
Benzylpiperazine: Another piperidine derivative with stimulant properties.
Tetrahydroisoquinoline: A compound with a similar nitrogen-containing ring structure but different pharmacological properties
Uniqueness
4-Benzyl-1-(4-nitrophenyl)piperidine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and pharmacological properties. Its selectivity for dopamine and norepinephrine release, combined with its MAOI activity, makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-benzyl-1-(4-nitrophenyl)piperidine |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)18-8-6-17(7-9-18)19-12-10-16(11-13-19)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
InChI Key |
RKPVUWXTDZWIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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